molecular formula C12H12F2O2 B7940672 5-(2,2-Difluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one

5-(2,2-Difluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B7940672
M. Wt: 226.22 g/mol
InChI Key: GEPGPBGJSOQTHW-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that features a difluoroethoxy group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylating agents such as sodium 2-chloro-2,2-difluoroacetate under specific reaction conditions . The reaction is carried out under controlled temperatures and may require catalysts to achieve the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors could be beneficial in maintaining the quality and yield of the product while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized naphthalenone compounds.

Scientific Research Applications

5-(2,2-Difluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialized materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-(2,2-Difluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves its interaction with specific molecular targets. The difluoroethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)ethanol: Shares the difluoroethoxy group but has a different core structure.

    Difluoromethylated naphthalenones: Compounds with similar core structures but different substituents.

Uniqueness

5-(2,2-Difluoroethoxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific placement of the difluoroethoxy group on the naphthalenone core. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(2,2-difluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c13-12(14)7-16-11-6-2-3-8-9(11)4-1-5-10(8)15/h2-3,6,12H,1,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPGPBGJSOQTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OCC(F)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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